molecular formula C21H17ClN2O4S B3703018 3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Cat. No.: B3703018
M. Wt: 428.9 g/mol
InChI Key: ZLEJRLPCXILKNC-UHFFFAOYSA-N
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Description

3-[(3-Acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is an organic compound with a complex structure, featuring both acetyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfonamide Formation: The reaction of the acetylated phenyl compound with a sulfonamide reagent.

    Coupling Reaction: The final step involves coupling the sulfonamide derivative with 4-chlorophenylbenzamide under specific conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-[(3-Acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and sulfonamide groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Acetylphenyl)sulfamoyl]-N-(4-bromophenyl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    N-{4-[(3-Acetylphenyl)sulfamoyl]phenyl}acetamide: Similar sulfonamide structure but with different substituents.

Uniqueness

3-[(3-Acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)15-4-2-6-19(12-15)24-29(27,28)20-7-3-5-16(13-20)21(26)23-18-10-8-17(22)9-11-18/h2-13,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEJRLPCXILKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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